9-bromo-9H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
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Overview
Description
9-bromo-9H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a heterocyclic compound with a molecular formula of C9H5BrN4O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-9H-[1,2,4]triazolo[1,5-c]quinazolin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzonitrile with bromine and sodium azide, followed by cyclization with formic acid . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
9-bromo-9H-[1,2,4]triazolo[1,5-c]quinazolin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield 9-amino-9H-[1,2,4]triazolo[1,5-c]quinazolin-5-one .
Scientific Research Applications
9-bromo-9H-[1,2,4]triazolo[1,5-c]quinazolin-5-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: It is used as a tool compound to investigate various biological pathways and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-bromo-9H-[1,2,4]triazolo[1,5-c]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the modulation of biological pathways involved in disease processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 9-chloro-9H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
- 9-fluoro-9H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
- 9-iodo-9H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Uniqueness
Compared to its analogs, 9-bromo-9H-[1,2,4]triazolo[1,5-c]quinazolin-5-one exhibits unique reactivity due to the presence of the bromine atom, which can participate in various substitution reactions. This makes it a versatile intermediate for the synthesis of diverse derivatives with potential biological activities .
Properties
Molecular Formula |
C9H5BrN4O |
---|---|
Molecular Weight |
265.07 g/mol |
IUPAC Name |
9-bromo-9H-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C9H5BrN4O/c10-5-1-2-7-6(3-5)8-11-4-12-14(8)9(15)13-7/h1-5H |
InChI Key |
QAOYOFOMWPOFAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)N3C(=NC=N3)C2=CC1Br |
Origin of Product |
United States |
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